Product packaging for 4-(Pyridin-3-yl)piperidine-2,6-dione(Cat. No.:CAS No. 1267025-17-1)

4-(Pyridin-3-yl)piperidine-2,6-dione

Cat. No.: B2454053
CAS No.: 1267025-17-1
M. Wt: 190.202
InChI Key: UNTJBBUZPKBCAH-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yl)piperidine-2,6-dione is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of 190.20 . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds based on the piperidine-2,6-dione core structure are of significant interest in medicinal chemistry and chemical synthesis . Piperidine-2,6-dione derivatives have been extensively researched for their diverse biological activities. Some analogues are known to function as immunomodulators, exhibiting inhibitory effects on the release of TNF-α (Tumor Necrosis Factor-alpha) . Furthermore, research into structurally similar molecules has shown that this class of compound can be evaluated for a wide range of antiviral, antibacterial, and antifungal activities . The presence of the pyridinyl substituent in the molecule is a common feature in pharmacologically active compounds and can contribute to interactions with biological targets . From a synthetic chemistry perspective, the piperidine-2,6-dione scaffold serves as a versatile building block. Research on functionalized pyridone derivatives highlights their utility in reactions such as Michael additions, which can be used to create more complex, multi-cyclic structures for further biological evaluation . Researchers value this compound for its potential in developing new therapeutic agents and as a key intermediate in organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B2454053 4-(Pyridin-3-yl)piperidine-2,6-dione CAS No. 1267025-17-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-3-ylpiperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-9-4-8(5-10(14)12-9)7-2-1-3-11-6-7/h1-3,6,8H,4-5H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTJBBUZPKBCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)NC1=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Pyridin 3 Yl Piperidine 2,6 Dione and Analogous Structures

Foundational Synthetic Routes to the Piperidine-2,6-dione Core

The formation of the piperidine-2,6-dione heterocyclic system is a critical step in the synthesis of 4-(pyridin-3-yl)piperidine-2,6-dione. Various synthetic strategies have been developed to construct this core structure, primarily involving intramolecular cyclization reactions of acyclic precursors.

Cyclization Reactions of Precursor Derivatives (e.g., Glutamine Derivatives)

One fundamental approach to the piperidine-2,6-dione core is through the cyclization of glutamine derivatives or related open-chain precursors. This method leverages the inherent functionality of the precursor to facilitate the ring-closing reaction. For instance, the reaction of glutaric anhydride (B1165640) with an appropriate amine, such as an aniline (B41778) derivative, can lead to the formation of a glutaramic acid intermediate. Subsequent treatment with a cyclizing agent, like 1,1'-carbonyldiimidazole, can induce intramolecular amidation to yield the desired piperidine-2,6-dione ring. researchgate.net

While direct use of glutamine itself is more common for the synthesis of 2-aminopiperidine-2,6-dione derivatives, the principle of cyclizing a five-carbon backbone with appropriately placed nitrogen and carboxyl functionalities remains a cornerstone of this synthetic strategy. Analogous approaches include the condensation of iminodiacetic acid derivatives with primary amines, which has been utilized for the synthesis of piperazine-2,6-diones, a related class of heterocyclic diones. researchgate.net

Dieckmann Condensation and Related Intramolecular Cyclization Approaches

The Dieckmann condensation is a powerful intramolecular reaction for the formation of cyclic β-keto esters from diesters, which can be precursors to piperidine-2,6-diones. wikipedia.orgyoutube.comyoutube.com This base-catalyzed reaction is particularly effective for the synthesis of five- and six-membered rings. wikipedia.orgyoutube.com In the context of piperidine-2,6-dione synthesis, a suitably substituted N-containing diester can undergo intramolecular cyclization to form a piperidine (B6355638) ring with a keto and an ester group, which can then be further manipulated to the desired dione (B5365651).

A flexible route to variously substituted piperidine-2,4-diones has been described using a Dieckmann cyclization approach, highlighting the utility of this reaction in constructing the piperidine core. core.ac.ukresearchgate.net While this example leads to a 2,4-dione, the underlying principle of intramolecular cyclization of a dicarbonyl compound is applicable. The reaction involves the coupling of β-amino esters with monomethyl malonate to form amidodiesters, which then undergo Dieckmann cyclization. core.ac.uk

Reaction Description Key Features
Dieckmann CondensationIntramolecular cyclization of diesters to form cyclic β-keto esters.Base-catalyzed; efficient for 5- and 6-membered rings. wikipedia.orgyoutube.com
Related CyclizationsIntramolecular cyclization of amidodiesters.Can lead to substituted piperidine-2,4-diones. core.ac.uk

Multi-Component Reactions and Condensation Processes for Dioxopiperidines

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds like piperidines from simple starting materials in a one-pot process. rsc.orgresearchgate.net These reactions are advantageous due to their operational simplicity, high yields, and the ability to generate structural diversity.

For the synthesis of piperidine derivatives, a pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates has been reported. researchgate.net This methodology, catalyzed by an ionic liquid, provides access to substituted piperidines under mild and clean reaction conditions. While this specific example does not directly yield a 2,6-dione, it demonstrates the potential of MCRs in constructing the core piperidine ring, which could then be further oxidized or modified to the desired dione. The biocatalytic synthesis of piperidines via a multicomponent reaction of benzaldehyde, aniline, and an acetoacetate (B1235776) ester using an immobilized lipase (B570770) has also been developed, showcasing a green chemistry approach. rsc.org

Targeted Introduction of the Pyridin-3-yl Moiety at the C4-Position of the Piperidine-2,6-dione Ring

Once the piperidine-2,6-dione core is established, the next critical step is the introduction of the pyridin-3-yl group at the C4-position. This is typically achieved through modern cross-coupling reactions or nucleophilic aromatic substitution.

Cross-Coupling Strategies for Pyridine (B92270) Incorporation (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. researchgate.netmdpi.com This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate is highly effective for coupling aromatic and heteroaromatic rings. researchgate.net

In the context of synthesizing this compound, a plausible strategy involves the Suzuki-Miyaura coupling of a 4-halopiperidine-2,6-dione derivative with pyridine-3-boronic acid. The success of this reaction is often dependent on the choice of palladium catalyst, ligand, base, and solvent. mdpi.com Regioselective Suzuki-Miyaura coupling has been successfully employed in the synthesis of polysubstituted pyridopyrimidines, demonstrating the ability to selectively functionalize specific positions on a heterocyclic ring. sci-hub.seresearchgate.net

Reaction Component Role Examples
Palladium CatalystFacilitates the catalytic cycle.Pd(PPh₃)₄ mdpi.com
LigandStabilizes the palladium center and influences reactivity.Phosphine-based ligands
BaseActivates the boronic acid.K₂CO₃, K₃PO₄
SolventProvides the reaction medium.Toluene, 1,4-Dioxane mdpi.com

Nucleophilic Aromatic Substitution (SNAr) Reactions for Pyridyl Attachment

Nucleophilic aromatic substitution (SNAr) provides an alternative route for the introduction of the pyridyl moiety. In this approach, a nucleophile displaces a leaving group on an aromatic ring. For the synthesis of this compound, this could involve either the piperidine-2,6-dione acting as a nucleophile and attacking an activated pyridine ring, or a pyridyl nucleophile attacking a piperidine-2,6-dione with a leaving group at the C4-position.

The reactivity of halopyridines in SNAr reactions is well-established, with the 2- and 4-positions being particularly susceptible to nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen, which helps to stabilize the intermediate Meisenheimer complex. youtube.comvaia.com Reactions of 3-halopyridines are generally less facile. sci-hub.se However, with appropriate activation, such as the presence of a strong electron-withdrawing group on the pyridine ring, or under forcing conditions, SNAr at the 3-position can be achieved. For instance, the reaction of 2-chloro-3-nitropyridine (B167233) with piperazine (B1678402) proceeds via nucleophilic aromatic substitution. nih.gov A strategy for the synthesis of the target compound could therefore involve the reaction of a C4-enolate of piperidine-2,6-dione with an activated 3-halopyridine derivative.

Optimization of Regioselectivity for Pyridin-3-yl Substitution

The introduction of the pyridin-3-yl group at the C4 position of the piperidine-2,6-dione ring is a critical step that demands high regioselectivity. A common and effective strategy to achieve this is through a Michael addition reaction. In this approach, a nucleophile derived from a glutarimide (B196013) precursor adds to a pyridin-3-yl-substituted Michael acceptor. The regioselectivity of this conjugate addition is paramount to avoid the formation of undesired isomers.

Research into Michael additions to related α,β-unsaturated carbonyl compounds, such as 3-(pyridin-3-yl)propenoates, has provided valuable insights. Studies have shown that the electronic nature of the pyridine ring can influence the site of nucleophilic attack. For instance, the addition of a nucleophile to 3-(pyridin-3-yl)propenoate typically yields the desired β-adduct, which corresponds to substitution at the C4 position of the eventual piperidine-2,6-dione ring. However, modifications to the pyridine ring, such as N-oxidation, can alter the electronic distribution and potentially redirect the nucleophilic attack to the α-carbon. Therefore, careful control of the electronic properties of the pyridine moiety is crucial for optimizing regioselectivity.

Another key factor in controlling regioselectivity is the choice of catalyst and reaction conditions. The use of specific catalysts can favor the formation of the desired 1,4-adduct (Michael adduct) over the 1,2-adduct. The table below summarizes how different factors can influence the regioselectivity of this key reaction.

FactorInfluence on RegioselectivityExample Condition/Reagent
Electronic Nature of Pyridine MoietyStandard pyridin-3-yl group favors β-addition. N-oxidation can lead to α-addition.Use of 3-vinylpyridine (B15099) vs. 3-vinylpyridine-N-oxide.
CatalystCan promote the formation of the 1,4-adduct over the 1,2-adduct.Use of specific Lewis or Brønsted acids/bases.
SolventCan affect the transition state energies for α- and β-addition pathways.Varying solvent polarity and coordinating ability.
TemperatureLower temperatures often favor the thermodynamically more stable product.Conducting the reaction at reduced temperatures.

Stereochemical Control and Enantioselective Synthesis Approaches

Achieving the desired stereochemistry at the C4 position of this compound is a significant challenge. Several advanced methodologies have been developed to control the stereochemical outcome, leading to enantiomerically pure or enriched products.

One of the most reliable methods for introducing chirality is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct a subsequent stereoselective transformation. In the context of this compound synthesis, a chiral auxiliary can be attached to the glutarimide precursor.

The general strategy involves the acylation of a chiral auxiliary, such as an Evans oxazolidinone, with a derivative of glutaric acid. The resulting chiral imide can then be deprotonated to form a chiral enolate. The subsequent alkylation of this enolate with a 3-pyridyl electrophile proceeds with high diastereoselectivity, dictated by the steric hindrance of the chiral auxiliary. The auxiliary shields one face of the enolate, forcing the electrophile to approach from the less hindered face. After the alkylation step, the chiral auxiliary can be cleaved under mild conditions to yield the enantiomerically enriched this compound and the recovered auxiliary can be recycled. rsc.org

The diastereoselectivity of such alkylation reactions is often very high, as illustrated in the following table which showcases typical outcomes for asymmetric alkylations using Evans-type auxiliaries. williams.edu

Chiral AuxiliaryElectrophileTypical Diastereomeric Ratio (d.r.)
(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneBenzyl bromide>99:1
(S)-4-benzyl-2-oxazolidinoneAllyl iodide98:2
(S)-4-isopropyl-2-oxazolidinoneEthyl iodide95:5

For racemic mixtures of this compound, classical resolution via diastereomeric salt formation is a viable method for separating the enantiomers. This technique involves reacting the racemic compound with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization.

Commonly used chiral resolving agents for acidic compounds like glutarimides or their precursors include chiral amines such as brucine, strychnine, or (R)- and (S)-1-phenylethylamine. The choice of resolving agent and solvent system is critical for achieving efficient separation and is often determined empirically. Once the diastereomeric salts are separated, the desired enantiomer of this compound can be liberated by treatment with an acid or base to remove the resolving agent.

Enzymatic resolution offers a powerful alternative to classical chemical resolution. Specific enzymes, such as lipases or esterases, can selectively hydrolyze one enantiomer of a precursor, such as a 3-substituted glutarate diester, leaving the other enantiomer unreacted. This kinetic resolution can provide access to enantiomerically pure starting materials for the synthesis of the desired enantiomer of this compound.

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for establishing stereocenters. For the synthesis of chiral this compound, this can be approached by the hydrogenation of a prochiral precursor, such as a tetrahydropyridine (B1245486) derivative.

A significant challenge in the hydrogenation of pyridine derivatives is the potential for catalyst inhibition by the nitrogen atom of the substrate or product. nih.gov To circumvent this, pyridines are often activated by conversion to pyridinium (B92312) salts. The asymmetric hydrogenation of these salts has been successfully achieved using transition metal catalysts, such as iridium or rhodium, complexed with chiral phosphine (B1218219) ligands. nih.gov

For instance, iridium-catalyzed asymmetric hydrogenation of N-alkyl-2-alkylpyridinium salts has been shown to produce 2-aryl-substituted piperidines with high levels of enantioselectivity. nih.gov Similar strategies can be envisioned for 3-substituted pyridinium salts, which would be precursors to this compound. The choice of the chiral ligand is crucial for achieving high enantioselectivity. The table below presents some successful catalyst systems for the asymmetric hydrogenation of pyridinium salts.

Catalyst PrecursorChiral LigandSubstrate TypeTypical Enantiomeric Excess (ee)
[Ir(COD)Cl]₂(R)-SynPhos2-Substituted Pyridinium Saltsup to 96%
[Rh(COD)₂]BF₄(R,R)-f-spiroPhosN-iminopyridinium ylidesup to 95%
[Ir(COD)Cl]₂MP²-SEGPHOSN-alkyl-2-alkylpyridinium saltsHigh

COD = 1,5-cyclooctadiene

Deuterium (B1214612) labeling is a valuable tool for investigating reaction mechanisms and assessing the stereochemical stability of chiral centers. In the case of this compound, the hydrogen atom at the C4 position is potentially acidic and could be prone to epimerization under certain conditions.

Introducing deuterium at the C4 position can be used as a mechanistic probe. For example, by monitoring the rate of H/D exchange at this position under various conditions (e.g., different pH values), the lability of the stereocenter can be quantified. This information is crucial for developing robust synthetic and purification procedures that preserve the enantiomeric integrity of the final product.

Furthermore, deuterium labeling can be employed to study the mechanism of the key bond-forming reactions. For instance, in a Michael addition reaction, using a deuterated nucleophile or a deuterated Michael acceptor can help to elucidate the stereochemical course of the addition and any subsequent protonation steps. Ruthenium complexes have been shown to be effective catalysts for the one-step exchange-labeling of piperidines with deuterium oxide, providing a direct method for introducing deuterium into the molecule.

Reaction Efficiency and Scalability Considerations in this compound Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process presents numerous challenges related to reaction efficiency, cost, safety, and environmental impact. For the synthesis of this compound, several factors must be considered to ensure a scalable and efficient process.

One of the key considerations is catalyst performance in asymmetric hydrogenation or other catalytic steps. High turnover numbers (TON) and turnover frequencies (TOF) are desirable to minimize the amount of expensive catalyst required. For example, in palladium-catalyzed cross-coupling reactions of N-acyl-glutarimides, catalyst loadings as low as 0.10 mol% have been shown to result in high turnover numbers of 820–860. acs.org Optimizing reaction parameters such as temperature, pressure, and solvent is crucial for maximizing catalyst efficiency.

The choice of reagents and synthetic route also has a significant impact on scalability. Reactions that utilize inexpensive and readily available starting materials are preferred. For instance, the synthesis of piperazine-2,6-diones, which are structurally related to piperidine-2,6-diones, has been successfully scaled up using inexpensive starting materials and convenient workup procedures that avoid chromatography. researchgate.net Similar principles can be applied to the synthesis of this compound.

Process optimization is another critical aspect of scalability. This involves a detailed study of reaction kinetics and thermodynamics to identify the optimal conditions for maximizing yield and minimizing reaction time and by-product formation. Continuous flow chemistry is an emerging technology that can offer significant advantages for the large-scale synthesis of pharmaceuticals, including improved heat and mass transfer, enhanced safety, and the potential for automated optimization. nih.gov

The table below outlines some key considerations for ensuring the efficiency and scalability of the synthesis of this compound.

ConsiderationKey Parameters to OptimizeImpact on Scalability and Efficiency
Catalyst EfficiencyCatalyst loading, turnover number (TON), turnover frequency (TOF)Reduces cost, simplifies purification.
Starting Material CostAvailability and price of precursorsDirectly impacts the overall cost of the final product.
Reaction ConditionsTemperature, pressure, concentration, reaction timeAffects yield, selectivity, and energy consumption.
Workup and PurificationUse of chromatography, crystallization, extractionChromatography is often difficult to scale up; crystallization is preferred.
Process SafetyExothermic reactions, hazardous reagentsRequires careful engineering controls on a large scale.

Process Optimization through Systematic Parameter Variation (e.g., Temperature, Solvent Systems, Catalysis)

Systematic parameter variation is a foundational approach to process optimization, involving the methodical, one-factor-at-a-time alteration of reaction conditions to identify the optimal environment for product yield and purity. For a hypothetical synthesis of this compound, this would involve a detailed investigation into key parameters.

Temperature: The reaction temperature is a critical variable that influences both reaction rate and selectivity. A systematic study would involve running the synthesis at a range of temperatures to determine the ideal balance. For instance, lower temperatures might increase selectivity and reduce byproduct formation but could lead to impractically long reaction times. Conversely, higher temperatures could accelerate the reaction but potentially lead to degradation or undesired side reactions.

Catalysis: If the synthesis involves a catalyzed step (e.g., a cross-coupling reaction to join the pyridine and piperidine rings or a cyclization step), the choice of catalyst and its loading are paramount. A systematic variation study would compare different catalysts (e.g., various palladium-based catalysts for cross-coupling) and ligands. The concentration of the catalyst would also be optimized to be high enough for efficient conversion but low enough to be economically viable and minimize residual catalyst in the final product.

The hypothetical data below illustrates how results from such a study might be presented.

Table 1: Hypothetical Parameter Variation for Synthesis of this compound Note: This data is illustrative and not based on published experimental results for this specific compound.

ParameterConditionYield (%)Purity (%)
Temperature80 °C6595
Temperature100 °C7897
Temperature120 °C7592
SolventToluene7296
SolventAcetonitrile7897
SolventDMF8194

Application of Statistical Design of Experiments (DoE) and Response Surface Methodology (RSM)

Design of Experiments (DoE) is a more advanced and efficient approach to optimization than varying one factor at a time. It allows for the simultaneous investigation of multiple parameters and their interactions. Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used to model and analyze problems where a response of interest is influenced by several variables.

In the context of synthesizing this compound, a DoE approach could be used to explore the relationships between factors like temperature, reaction time, and reactant molar ratios. A statistical model (often a quadratic equation) is generated from a limited number of well-designed experiments. This model can then be used to create response surface plots, which are 3D graphical representations of the relationship between two factors and the response (e.g., yield). These plots help chemists visualize the optimal operating conditions without needing to run every possible combination of parameters.

For instance, a central composite design (a type of DoE) could be employed to study the effect of temperature and catalyst loading on product yield. The experimental design and resulting data would be used to fit a model, which could then predict the combination of factors that would maximize the yield. This methodology is particularly powerful for identifying and understanding interactions between variables, which is impossible with a one-factor-at-a-time approach. Research on analogous compounds, such as certain lenalidomide (B1683929) precursors, has successfully utilized DoE techniques to optimize synthesis steps.

Table 2: Illustrative Design Matrix for a 2-Factor DoE Study Note: This data is illustrative and not based on published experimental results for this specific compound.

Experiment RunTemperature (°C)Catalyst Loading (mol%)Observed Yield (%)
1901.070
21101.075
3902.078
41102.085
5851.572
61151.580
71000.874
81002.286
91001.588

By applying these advanced methodologies, chemists can develop highly optimized, efficient, and reproducible synthetic routes for complex molecules like this compound.

Chemical Reactivity and Rational Design of 4 Pyridin 3 Yl Piperidine 2,6 Dione Derivatives

Elucidating Reaction Pathways of Piperidine-2,6-dione Scaffolds

The piperidine-2,6-dione ring system, also known as a glutarimide (B196013), is characterized by its two carbonyl groups and a secondary amine. These features dictate its chemical behavior in various reactions.

Oxidation Reactions of Piperidine-2,6-dione Derivatives

The oxidation of piperidine-2,6-dione derivatives can be influenced by the nature of the substituents on the ring. Kinetic studies on the oxidation of 2,6-diphenyl-piperidine-4-one and its 3-methyl derivative by manganese(IV) ions in an acidic medium have shown that the reaction is first order. The rate of oxidation is directly proportional to the acid concentration. Notably, the presence of a 3-alkyl substituent decreases the rate of oxidation, suggesting steric hindrance around the reaction center. The observed order of reactivity was 2,6-diphenyl-piperidine-4-one > 3-methyl 2,6-diphenyl-piperidine-4-one. liverpool.ac.uk While this study was conducted on a piperidine-4-one, the principles can be extrapolated to the 2,6-dione scaffold, suggesting that substitution on the piperidine (B6355638) ring of 4-(pyridin-3-yl)piperidine-2,6-dione would similarly affect its susceptibility to oxidation.

Furthermore, human cytochrome P450 enzymes have been shown to oxidize thalidomide (B1683933), which contains a glutarimide ring, at the 5-position of the phthalimido group to form 5-hydroxythalidomide. nih.gov This indicates that enzymatic oxidation can occur on aromatic moieties attached to the glutarimide ring.

Reduction Reactions of the Piperidine-2,6-dione Ring System

The reduction of the piperidine-2,6-dione ring can proceed via several pathways, primarily targeting the two carbonyl (lactam) groups. Catalytic hydrogenation is a common method for the reduction of the pyridine (B92270) ring to a piperidine ring, and similar conditions can be applied to the piperidine-2,6-dione system. asianpubs.orgresearchgate.net The choice of catalyst and reaction conditions is critical to achieve the desired level of reduction. For instance, platinum oxide (PtO2) has been used as a catalyst for the hydrogenation of substituted pyridines to piperidines in glacial acetic acid under hydrogen pressure. asianpubs.org Rhodium-based catalysts have also been shown to be effective for the hydrogenation of pyridines under mild conditions. liverpool.ac.uk

Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing the lactam carbonyls of the piperidine-2,6-dione ring. The reduction of N-alkyl and N-aryl pyrrolidin-2-ones and piperidin-2-ones with LAH has been studied, revealing that the products can vary depending on the stoichiometry of the reducing agent and the nature of the N-substituent. For example, reduction of 1-methyl-piperidin-2-one with a limited amount of LAH can yield dimeric products, while complete reduction to the corresponding piperidine is also possible. rsc.org

Below is a table summarizing various catalysts used for the hydrogenation of pyridine derivatives, which can be applicable to the reduction of the pyridin-3-yl moiety in the target compound.

CatalystSubstrateProductConditionsReference
PtO2Substituted PyridinesPiperidine DerivativesH2 (50-70 bar), Glacial Acetic Acid, RT asianpubs.org
Rhodium on CarbonPyridinesPiperidinesLower H2 pressure asianpubs.org
Ruthenium DioxideMono-substituted PyridinesPiperidine DerivativesHigh temperature and pressure asianpubs.org
Iridium(III) complexFunctionalized PyridinesFunctionalized PiperidinesH2 (10-50 bar), Trifluoroacetic Acid, Methanol, RT chemrxiv.org

Substitution Reactions on the Piperidine-2,6-dione Core and Pyridin-3-yl Moiety

Piperidine-2,6-dione Core: The piperidine-2,6-dione core can undergo substitution reactions at various positions. The nitrogen atom of the imide is a primary site for substitution, as will be discussed in section 3.2.1. The carbon atoms of the ring can also be functionalized. For example, C-H functionalization of N-protected piperidines can be achieved using rhodium-catalyzed C-H insertions, allowing for the introduction of substituents at the C2, C3, or C4 positions, with the site-selectivity controlled by the choice of catalyst and protecting group. nih.gov

Pyridin-3-yl Moiety: The pyridin-3-yl group is an electron-deficient aromatic system, which dictates its reactivity in substitution reactions.

Electrophilic Aromatic Substitution (EAS): Pyridine is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. When EAS does occur, it preferentially takes place at the 3-position (meta to the nitrogen), as this avoids the formation of an unstable cationic intermediate with a positive charge on the nitrogen atom. rsc.orgwikipedia.orgyoutube.comyoutube.commasterorganicchemistry.com Therefore, in this compound, electrophilic substitution on the pyridine ring is expected to occur at the positions ortho and para to the piperidine-2,6-dione substituent, provided the reaction conditions are harsh enough to overcome the deactivated nature of the ring.

Nucleophilic Aromatic Substitution (NAS): In contrast to EAS, nucleophilic aromatic substitution on the pyridine ring is favored at the 2- and 4-positions (ortho and para to the nitrogen), as these positions can better stabilize the negative charge of the Meisenheimer intermediate. youtube.comnih.govnih.govopenstax.orglibretexts.org For NAS to occur on the pyridin-3-yl moiety of the target compound, a good leaving group would need to be present at a suitable position on the pyridine ring, and the reaction would be facilitated by strong electron-withdrawing groups.

Synthetic Strategies for Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of this compound is a key strategy for exploring structure-activity relationships and developing new therapeutic agents.

N-Alkylation and N-Substitution of the Piperidine Nitrogen

The nitrogen atom of the piperidine-2,6-dione ring is a nucleophilic center that can be readily alkylated or substituted with various groups. This modification is a common strategy to modulate the physicochemical and pharmacological properties of the molecule.

N-Alkylation: N-alkylation can be achieved by reacting this compound with an alkyl halide in the presence of a base. Common bases used for this transformation include potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). beilstein-journals.org A modified Finkelstein reaction, where a chloroalkyl group is converted in situ to a more reactive iodoalkyl group, can facilitate the N-alkylation. nih.gov

N-Arylation/Heteroarylation: The introduction of aryl or heteroaryl groups at the nitrogen position can be accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. acs.org This reaction typically involves the coupling of an aryl or heteroaryl halide with the piperidine-2,6-dione in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. Metal-free N-arylation of pyridin-2-ones with diaryliodonium salts has also been reported, offering an alternative approach. rsc.org The synthesis of N-(hetero)aryl piperidines can also be achieved through a pyridine ring-opening, ring-closing approach via Zincke imine intermediates. youtube.com

The following table provides examples of conditions for N-substitution reactions of piperidine and related heterocycles.

Reaction TypeReagents and ConditionsProductReference
N-AlkylationAlkyl halide, K2CO3, DMFN-Alkylpiperidine beilstein-journals.org
N-Alkylation (Finkelstein)1-(3-chloropropyl)piperidine, KI, TBAB, K2CO3N-(3-iodopropyl)piperidine (in situ) nih.gov
N-Arylation (Buchwald-Hartwig)Aryl halide, Pd catalyst, phosphine ligand, baseN-Arylpiperidine acs.org
N-Arylation (Metal-free)Diaryliodonium salt, N,N-diethylaniline, fluorobenzeneN-Arylpyridin-2-one rsc.org
N-Heteroarylation (Zincke)Pyridinium (B92312) salt formation, hydrogenation/nucleophilic additionN-(Hetero)arylpiperidine youtube.com

Structural Modifications on the Pyridine Ring and Piperidine Core

Pyridine Ring Modifications: The pyridin-3-yl moiety can be modified through various synthetic transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions, can be employed to introduce new carbon-carbon bonds at various positions of the pyridine ring, provided a suitable halide or triflate is present on the ring. nih.govyoutube.com For instance, palladium-catalyzed C-H arylation of pyridine derivatives offers a direct method for introducing aryl groups. beilstein-journals.org

Piperidine Core Modifications: The piperidine-2,6-dione core can be modified at its carbon skeleton. As mentioned in section 3.1.3, rhodium-catalyzed C-H insertion reactions can introduce substituents at the C2, C3, and C4 positions. nih.gov Additionally, the synthesis of substituted piperidine-2,6-diones can be achieved through various cyclization strategies, allowing for the incorporation of substituents at different positions of the ring from the outset. For example, the synthesis of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones has been reported, demonstrating that the piperidone core can be readily substituted. nih.gov While this is a piperidin-4-one, similar strategies can be adapted for 2,6-diones.

Hybridization with Other Heterocyclic Scaffolds

Molecular hybridization is a prominent strategy in medicinal chemistry aimed at designing new molecules with improved biological activity by combining two or more pharmacophoric units. The this compound scaffold is a prime candidate for such a strategy, as both the piperidine and pyridine moieties are essential heterocyclic systems found in a multitude of biologically active compounds. nih.gov The goal of creating hybrid molecules is to leverage the properties of each constituent part to achieve synergistic effects or multi-target activity.

While specific examples of direct hybridization of the this compound core with other distinct heterocyclic scaffolds are not extensively detailed in the reviewed literature, the general principle is well-established. For instance, research on related structures has shown that piperidine-2,6-dione can be linked to other heterocycles, such as phenylpiperazine, to create potent ligands for biological targets. nih.gov Similarly, pyridine rings are frequently integrated with other cyclic systems like pyrimidine (B1678525) or pyran to develop novel therapeutic agents. nih.govresearchgate.net

The rational design of such hybrids would involve connecting another heterocyclic ring system to the core scaffold. Potential points of attachment on the this compound molecule include the nitrogen atom of the piperidine ring (N-1), the carbon atoms of the pyridine ring, or even the methylene (B1212753) carbons of the piperidine-2,6-dione ring. The choice of the linked heterocycle (e.g., oxadiazole, imidazole, triazole) and the linker used for connection would be guided by the desired pharmacological profile.

Table 1: Potential Hybridization Sites on the this compound Scaffold

Attachment Site Description Potential for Hybridization
Piperidine Nitrogen (N-1) The secondary amine of the glutarimide ring. A common site for alkylation or acylation to introduce other heterocyclic moieties, as demonstrated in analogous 4-phenylpiperidine-2,6-diones. nih.gov
Pyridine Ring Positions 2, 4, 5, or 6 of the pyridin-3-yl substituent. Functionalization at these positions allows for the introduction of diverse heterocyclic systems, extending from the core structure.

| Piperidine Ring Carbons (C-3, C-5) | Methylene carbons alpha to the carbonyl groups. | These positions can be functionalized to attach other scaffolds, although this may be more synthetically challenging. |

Impact of Pyridin-3-yl Electronic Effects on Core Reactivity

The electronic properties of the pyridin-3-yl substituent have a significant impact on the reactivity of the piperidine-2,6-dione core. The pyridine ring is a π-deficient heteroaromatic system due to the presence of the electronegative nitrogen atom. wikipedia.org This inherent electron-withdrawing nature influences the electron density distribution across the entire molecule.

The pyridin-3-yl group acts primarily as an electron-withdrawing group through inductive effects (-I). This effect can alter the reactivity of several sites on the glutarimide ring:

Acidity of N-H Proton: The electron-withdrawing nature of the pyridine ring can increase the acidity of the imide proton (N-H) on the piperidine-2,6-dione ring, making it more susceptible to deprotonation by a base.

Reactivity of Carbonyl Groups: The electron-deficient nature of the pyridine ring can subtly influence the electrophilicity of the carbonyl carbons within the glutarimide moiety.

Acidity of α-Protons: The protons on the carbons adjacent to the carbonyl groups (C-3 and C-5) may exhibit altered acidity, which could affect their participation in enolate formation and subsequent reactions.

Studies on other molecular systems have demonstrated that modifying substituents on a pyridine ring allows for the fine-tuning of the electronic environment and, consequently, the reactivity of an attached functional group or metal center. nih.gov The relationship between the electronic character of a pyridine substituent and molecular reactivity can often be correlated with its Hammett Parameter (σ). Electron-withdrawing groups generally have positive Hammett values, indicating their effect on the reaction rates and equilibria of an attached moiety.

Table 2: Electronic Properties of the Pyridin-3-yl Substituent

Property Description Influence on Piperidine-2,6-dione Core
Inductive Effect Electron-withdrawing (-I) Decreases electron density on the attached piperidine ring.
Resonance Effect Weakly electron-withdrawing (-M) Further contributes to the π-deficient character of the system.
Basicity The pyridine nitrogen remains a basic site. wikipedia.org Offers a potential site for protonation or coordination, which would further enhance the electron-withdrawing effect of the ring.

| Reactivity of the Pyridine Ring | The pyridine ring itself is deactivated towards electrophilic substitution but activated for nucleophilic substitution, particularly if further activating groups are present. wikipedia.org | This inherent reactivity of the substituent allows for its own modification without necessarily altering the piperidine-2,6-dione core. |

Advanced Spectroscopic and Analytical Characterization of 4 Pyridin 3 Yl Piperidine 2,6 Dione

Comprehensive Spectroscopic Techniques for Structural Elucidation

The definitive structure of 4-(Pyridin-3-yl)piperidine-2,6-dione would be established using a combination of modern spectroscopic methods.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR including NOESY and ROESY for Spatial Arrangement)

High-field NMR spectroscopy is the cornerstone for determining the precise chemical structure of organic molecules in solution.

¹H NMR: A proton NMR spectrum would identify all unique hydrogen atoms in the molecule. The expected signals would include those for the pyridine (B92270) ring protons, exhibiting characteristic chemical shifts and coupling patterns, as well as signals for the protons on the piperidine-2,6-dione ring. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR: A carbon-13 NMR spectrum would show distinct signals for each carbon atom, including the two carbonyl carbons (C2 and C6) of the piperidine (B6355638) dione (B5365651) ring, the carbons of the pyridine ring, and the remaining carbons of the piperidine ring.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity of atoms within the pyridine and piperidine rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate proton signals with their directly attached carbons and carbons further away, respectively, providing an unambiguous map of the molecular skeleton. To determine the spatial arrangement and preferred conformation of the molecule, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and/or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would be essential. These experiments detect through-space interactions between protons that are close to each other, which would clarify the relative orientation of the pyridine and piperidine rings.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

HRMS is critical for confirming the elemental composition and molecular weight of a compound with high precision. For this compound (C₁₀H₁₀N₂O₂), HRMS would provide an exact mass measurement, which can be compared to the theoretical mass to confirm the molecular formula. Furthermore, fragmentation analysis (MS/MS) would reveal characteristic fragmentation patterns, offering additional structural confirmation by identifying stable fragment ions resulting from the cleavage of the parent molecule.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of the compound would be expected to show characteristic absorption bands for the N-H stretching of the imide group in the piperidine ring, C-H stretching from both the aromatic pyridine and aliphatic piperidine rings, and strong C=O stretching vibrations from the dione functional groups.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. It is particularly effective for identifying vibrations of non-polar bonds and symmetric vibrations, which might be weak in the IR spectrum. The aromatic ring vibrations of the pyridine moiety would be clearly observable.

X-ray Crystallography for Precise Molecular Geometry and Absolute Configuration

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique would determine bond lengths, bond angles, and torsion angles with very high precision. For a chiral compound, X-ray crystallography on a single enantiomer can establish the absolute configuration. If this compound were resolved into its enantiomers, this method could unambiguously determine the R or S configuration at the chiral center (C4).

Chromatographic Methodologies for Purity Assessment and Enantiomeric Separation

Chromatographic techniques are essential for assessing the purity of the compound and for separating its enantiomers.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., reversed-phase C18) and mobile phase would be used to determine the chemical purity of a sample. A single sharp peak would indicate a high degree of purity.

Enantiomeric Separation: Since the compound possesses a stereocenter at the 4-position of the piperidine ring, it exists as a pair of enantiomers. Chiral HPLC, using a chiral stationary phase (CSP), would be necessary to separate the racemic mixture into its individual enantiomers. This is crucial for pharmacological studies, as enantiomers often exhibit different biological activities.

Computational Chemistry and Molecular Modeling of 4 Pyridin 3 Yl Piperidine 2,6 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for elucidating the electronic behavior of 4-(Pyridin-3-yl)piperidine-2,6-dione, predicting its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to determine the optimized molecular geometry and various electronic properties of molecules in their ground state. researchgate.netdntb.gov.ua For this compound, DFT calculations, commonly utilizing functionals like B3LYP combined with a basis set such as 6-311++G(d,p), can predict its most stable three-dimensional conformation.

These calculations yield precise values for bond lengths, bond angles, and dihedral angles, which define the molecule's geometry. The results of such an analysis would provide the lowest energy structure, accounting for the spatial arrangement of the pyridine (B92270) and piperidine (B6355638) rings. Electronic properties, including dipole moment, polarizability, and molecular electrostatic potential, are also derived from these computations, offering insights into the molecule's charge distribution and intermolecular interaction potential. researchgate.net

Table 1: Predicted Optimized Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p)) Note: The following data is representative of typical values obtained for similar molecular structures through DFT calculations and serves as an illustrative example.

ParameterValueParameterValue
Bond Lengths (Å)Bond Angles (°)
C=O (piperidine)~1.23O-C-N (piperidine)~122.5
N-C (amide)~1.38C-N-C (piperidine)~118.0
C-C (piperidine)~1.53C-C-C (piperidine)~111.0
C-N (pyridine)~1.34C-N-C (pyridine)~117.0
C-C (pyridine)~1.39C-C-N (pyridine)~123.5

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry approach that approximates the many-electron wavefunction as a single Slater determinant. While it does not account for electron correlation to the same extent as DFT, it provides valuable information on molecular properties. researchgate.net HF calculations are often performed alongside DFT studies to offer a comparative perspective on the electronic structure. researchgate.net For this compound, HF calculations can be used to compute properties such as molecular orbital energies and atomic charges, providing a baseline understanding of the molecule's electronic configuration.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. scirp.orgnih.gov

A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, DFT calculations can determine the energies of these orbitals. The analysis would likely show the HOMO density localized on the electron-rich pyridine ring, while the LUMO density would be distributed over the electron-withdrawing piperidine-2,6-dione moiety. This distribution dictates the molecule's behavior in charge-transfer interactions. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for this compound Note: These values are illustrative and represent typical results from DFT calculations on similar heterocyclic compounds.

ParameterEnergy (eV)
EHOMO-6.85
ELUMO-1.43
Energy Gap (ΔE)5.42

The electron density distribution determines the reactive sites within a molecule. Molecular Electrostatic Potential (MEP) maps are generated from quantum chemical calculations to visualize this distribution. researchgate.net The MEP surface illustrates the electrostatic potential, with different colors indicating regions of varying electron density.

For this compound, an MEP analysis would predict:

Nucleophilic Sites: Regions with high electron density (typically colored red or yellow) are susceptible to electrophilic attack. These would be located around the electronegative oxygen atoms of the carbonyl groups and the nitrogen atom of the pyridine ring.

Electrophilic Sites: Regions with low electron density (typically colored blue) are prone to nucleophilic attack. Such a site would be the hydrogen atom attached to the piperidine nitrogen (N-H), which is acidic due to the adjacent carbonyl groups.

This analysis is vital for predicting how the molecule will interact with biological targets and other reagents.

Conformational Analysis and Dynamics

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies.

The six-membered piperidine ring in this compound is expected to adopt a non-planar conformation to minimize steric and torsional strain. The most stable conformation is typically a chair form. A critical aspect of the conformational analysis is determining the orientation of the pyridin-3-yl substituent on the piperidine ring. This substituent can be in either an axial or an equatorial position.

Influence of Substituents on Conformational Preferences

The conformational arrangement of the piperidine-2,6-dione ring and its substituents is a critical determinant of biological activity. Computational studies, often corroborated by Nuclear Magnetic Resonance (NMR) spectroscopy, have shown that substituents significantly influence the conformational equilibrium of the molecule.

For the closely related compound, 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (rogletimide), conformational analysis indicates a strong preference for the pyridyl ring to occupy an axial position. nih.gov This orientation is believed to be crucial for its inhibitory activity against the enzyme aromatase, as the axial pyridyl ring may mimic the axial C-19 methyl group of the natural steroid substrate, allowing it to bind to the heme component of the enzyme. nih.gov

The introduction of further substituents on the piperidine-2,6-dione ring can either reinforce or alter this preference. For instance, methylation at the C-5 position of rogletimide (B49556) results in two diastereoisomers with distinct conformational and biological profiles. nih.gov The major product, where the methyl group is trans to the pyridyl ring, retains the axial conformation of the pyridyl group and exhibits enhanced inhibitory potency. nih.gov Conversely, the minor diastereoisomer, with a cis relationship between the C-5 methyl and the pyridyl group, adopts a conformation where the pyridyl ring is equatorial, leading to a significant loss of potency. nih.gov This highlights a direct correlation between the substituent-driven conformation and biological function. Elongating the alkyl chain at the C-5 position, such as with an octyl group, can also lead to high inhibitory activity, suggesting that the glutarimide (B196013) ring can act as a spacer between a hydrophobic chain and the pyridyl ring. nih.gov

General studies on substituted piperidinone rings, such as 3-chloro-2,6-diaryl-piperidin-4-ones, often show a preference for a chair conformation where bulky aryl and chloro substituents are equatorially disposed to minimize steric hindrance. However, the specific electronic and steric properties of the pyridyl group in this compound and its derivatives play a defining role in establishing the most stable and biologically active conformation.

Table 1. Influence of Substituents on the Conformation and Aromatase Inhibitory Potency of Rogletimide Analogs nih.gov
CompoundSubstituent(s)Pyridyl Ring ConformationRelative Potency
RogletimideC-3 EthylAxialBaseline
C-5 Methyl Derivative (trans)C-3 Ethyl, C-5 MethylAxialHigher than Rogletimide
C-5 Methyl Derivative (cis)C-3 Ethyl, C-5 MethylEquatorialLow
C-5 Octyl DerivativeC-3 Ethyl, C-5 OctylAxialHigh

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is instrumental in drug discovery for forecasting the binding mode and affinity of a ligand with its target protein.

Prediction of Binding Modes and Affinities with Biological Targets

For derivatives of the this compound scaffold, molecular docking studies have been employed to elucidate binding interactions with a variety of biological targets. These studies help rationalize observed biological activities and guide the design of new derivatives with improved affinity and selectivity.

Docking analyses of piperidine-containing compounds have identified key interactions that stabilize the ligand-receptor complex. These interactions commonly include:

Hydrogen Bonds: The carbonyl groups and the nitrogen atom of the piperidine-2,6-dione ring are potent hydrogen bond acceptors and donors, respectively, forming critical connections with polar residues in the active site.

Hydrophobic Interactions: The pyridine ring and other nonpolar substituents can engage in hydrophobic interactions with nonpolar pockets of the target protein.

π-Cation Interactions: The electron-rich pyridine ring can interact favorably with positively charged residues like Lysine or Arginine. Similarly, a protonated piperidine nitrogen can form π-cation interactions with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan. nih.gov

Salt Bridges: The basic nitrogen of the piperidine ring can form salt bridges with acidic residues like Aspartate or Glutamate in the binding site. nih.gov

For example, docking studies of piperidine-based ligands with the sigma-1 (S1R) receptor revealed that the ionized nitrogen atom of the piperidine ring forms a bidentate salt bridge with the carboxylate groups of Glu172 and Asp126, while also engaging in a π–cation interaction with Phe107. nih.gov In another study, docking of 4-phenylpiperidine-2,6-dione (B1266656) derivatives into α1-adrenergic receptors helped to refine a pharmacophoric model for this target class. nih.gov

Table 2. Examples of Molecular Docking Studies on Piperidine-Dione Derivatives and Related Scaffolds
Compound ClassBiological TargetKey Interacting ResiduesPrimary InteractionsReference
Piperidine/Piperazine (B1678402) derivativesSigma-1 Receptor (S1R)Glu172, Asp126, Phe107Salt bridge, π–cation interaction nih.gov
4-Phenylpiperidine-2,6-dionesα1-Adrenergic ReceptorsNot specifiedUsed to refine pharmacophore model nih.gov
3-Chloro-3-methyl-2,6-diarylpiperidin-4-onesCancer-related proteins (e.g., 6FS1, 6FSO)Not specifiedConfirmation of binding to active site nih.govmdpi.com
Thiazolo[3,2-a]pyridine derivativesα-amylaseNot specifiedPredicted binding energy of -7.43 kcal/mol for lead compound nih.gov

Simulation of Interactions with Enzymes or Receptors

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of the predicted binding pose and understanding the flexibility of both the ligand and the target protein.

For piperidine derivatives, MD simulations have been used to:

Validate Docking Poses: By running simulations for several nanoseconds, researchers can determine if the ligand remains stably bound in the predicted orientation or if it shifts to a more favorable position. researchgate.net

Identify Key Stable Interactions: MD simulations can reveal which interactions (e.g., hydrogen bonds, hydrophobic contacts) are most persistent throughout the simulation, highlighting the most critical residues for binding. nih.govresearchgate.net

Analyze Conformational Changes: These simulations can show how the receptor or enzyme might change its shape to accommodate the ligand, a phenomenon known as "induced fit."

In a computational study of piperidine-based compounds targeting the sigma-1 receptor, MD simulations were employed to enrich the docking analysis, confirming the stability of the binding pose and revealing the crucial amino acid residues that maintain the interaction over time. nih.gov Similarly, simulations of piperidine derivatives designed as inhibitors of the HDM2-p53 interaction were used to confirm the stability of the ligand within the protein's binding pocket. researchgate.net These dynamic studies provide a more realistic and robust understanding of the ligand-target interactions, which is invaluable for structure-based drug design.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that govern activity, QSAR models can predict the potency of novel, unsynthesized molecules and guide the design of more effective derivatives.

For piperidine-based compounds, various QSAR models have been developed to explore their therapeutic potential. These models typically involve calculating a range of molecular descriptors, including:

Topological descriptors: Describing the atomic connectivity and shape of the molecule.

Electronic descriptors: Quantifying properties like charge distribution and polarizability.

Steric descriptors: Related to the volume and shape of the molecule (e.g., molecular weight, molar refractivity).

Hydrophobic descriptors: Such as the partition coefficient (logP), which describes the molecule's lipophilicity.

A QSAR study on the toxicity of 33 piperidine derivatives against Aedes aegypti successfully developed predictive models using 2D topological descriptors. nih.gov Techniques such as Ordinary Least Squares Multilinear Regression (OLS-MLR) and Support Vector Machines (SVM) yielded robust models with high determination coefficients (r² > 0.8) for both training and test sets. nih.gov Such models provide clear guidelines for designing new molecules with desired activity profiles by indicating which structural features to modify. nih.gov

In another example, a group-based QSAR (GQSAR) model was developed for piperidine derivatives that inhibit the p53-HDM2 interaction, a key target in cancer therapy. researchgate.net Furthermore, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to tetrahydrothieno[3,2-c]pyridine derivatives, providing a three-dimensional map of the regions where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity. researchgate.net This detailed structural insight is highly effective for the rational design and optimization of lead compounds.

Table 3. Overview of QSAR Studies on Piperidine Derivatives and Related Heterocycles
Compound SeriesBiological ActivityQSAR MethodKey Findings/Predictive PowerReference
Piperidine derivativesToxicity against Aedes aegyptiOLS-MLR, SVM, PPR, RBFNNRobust models (r² > 0.8) based on 2D topological descriptors. nih.gov
Piperidine derivativesInhibition of p53-HDM2 interactionGroup-based QSAR (GQSAR)Development of a statistically sound predictive model. researchgate.net
Tetrahydrothieno[3,2-c]pyridine derivativesAnti-platelet aggregation3D-QSAR (CoMFA, CoMSIA)Provided guidelines for designing novel anti-platelet agents. researchgate.net
Cyclohexane-1,3-dione derivativesc-Met inhibitionMLR-QSARIdentified molecular descriptors affecting inhibitory activity. acs.org

Preclinical and Mechanistic Biological Activity Investigations of Piperidine 2,6 Dione Scaffolds Bearing Pyridyl Moieties

Biological Significance of Piperidine-2,6-dione Derivatives in Disease Research

The piperidine-2,6-dione scaffold is a key pharmacophore found in a variety of biologically active compounds. Its derivatives have been explored for a wide range of therapeutic applications, demonstrating the versatility of this chemical framework. Research has shown that compounds containing this moiety possess anticancer, anti-inflammatory, and neuroprotective properties, among others. The introduction of a pyridyl group to this scaffold can significantly influence its pharmacological profile, leading to compounds with potential applications in several areas of disease research.

Derivatives of piperidine-2,6-dione have shown promise in oncology, with some exhibiting cytotoxic effects against various cancer cell lines. Their mechanism of action can involve the inhibition of key enzymes or the modulation of signaling pathways crucial for cancer cell proliferation and survival. In the realm of inflammatory diseases, these compounds have been investigated for their ability to suppress inflammatory responses. Furthermore, the piperidine-2,6-dione core is a component of molecules designed to target neurological disorders, highlighting its potential to interact with central nervous system targets. The addition of a pyridyl ring, a common feature in many CNS-active drugs, can enhance blood-brain barrier penetration and target engagement.

In Vitro Molecular Target Identification and Interaction Mechanisms

Enzymatic Inhibition Studies (e.g., Aromatase Inhibition, Enzyme-Ligand Interactions)

A notable area of investigation for pyridyl-substituted piperidine-2,6-dione derivatives is their potential as enzyme inhibitors. A close structural analog, 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, has been identified as a potent and selective inhibitor of aromatase, an enzyme crucial for the biosynthesis of estrogens. hse.ruznaturforsch.com This inhibition is significant in the context of hormone-dependent breast cancer.

Studies on this analog have revealed a competitive inhibition mechanism with respect to the testosterone (B1683101) substrate. znaturforsch.com The inhibitory activity of these compounds is influenced by the nature of the alkyl substituents on the piperidine-2,6-dione ring, as detailed in the Structure-Activity Relationship section below. The interaction with the enzyme's active site is a key determinant of the inhibitory potency.

Table 1: Aromatase Inhibitory Activity of 3-Alkyl-3-(4-pyridyl)piperidine-2,6-dione Derivatives

Compound 3-Alkyl Substituent K_i (μM) vs. Testosterone
1 Ethyl 1.1
2 Propyl 0.45
3 Butyl 0.25
4 Pentyl 0.18
5 Hexyl 0.12
6 Heptyl 0.10
7 Octyl 0.09

Data sourced from studies on human placental aromatase. znaturforsch.com

Receptor Binding and Modulation Profiling (e.g., Dopamine (B1211576), Serotonin (B10506) Receptors)

While specific data on the direct interaction of 4-(Pyridin-3-yl)piperidine-2,6-dione with dopamine and serotonin receptors is not extensively available in the public domain, the broader class of piperidine (B6355638) and pyridyl-containing compounds has been widely studied for their affinity to these receptors. These receptors are key targets in the treatment of various neuropsychiatric disorders.

Studies on multi-target ligands for schizophrenia have shown that the inclusion of a pyridin-3-yl substituent can influence the binding affinity for dopamine D2 and serotonin 5-HT2A receptors. nih.gov For instance, in a series of indazole and piperazine (B1678402) scaffolds, the introduction of a pyridin-3-yl group led to a compound with lower activity towards the 5-HT2A receptor compared to the unsubstituted analog. nih.gov

The benzoylpiperidine fragment, which shares structural similarities with the pyridyl-piperidinedione scaffold, is a known pharmacophore for potent 5-HT2A antagonists. mdpi.com The carbonyl group in such structures can play a crucial role in receptor interaction, potentially forming hydrogen bonds. mdpi.com Given these precedents, it is plausible that this compound and its derivatives could exhibit affinity for dopamine and serotonin receptors, though further experimental validation is required. The modulation of these receptors is a complex interplay of ligand structure, receptor conformation, and signaling pathways. nih.govsemanticscholar.org

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Correlating Structural Modifications on the Piperidinedione and Pyridyl Moieties with Biological Effects

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For pyridyl-piperidine-2,6-dione derivatives, modifications at several positions can significantly impact their potency and selectivity.

In the context of aromatase inhibition by 3-alkyl-3-(4-pyridyl)piperidine-2,6-diones, a clear SAR has been established. The inhibitory activity towards aromatase increases with the lengthening of the 3-alkyl chain, with the octyl derivative showing the highest potency. znaturforsch.com This suggests that the hydrophobic interactions of the alkyl chain within the enzyme's active site play a significant role in binding.

Furthermore, alkylation at the N-1 position of the piperidine-2,6-dione ring of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione also influences aromatase inhibition. Similar to the 3-alkyl series, inhibitory activity was found to be maximal for the N-1-octyl derivative. znaturforsch.com This indicates the presence of another hydrophobic pocket in the enzyme that can be exploited to enhance binding affinity.

The position of the nitrogen atom within the pyridyl ring is also a critical determinant of biological activity. While the aforementioned studies focused on 4-pyridyl derivatives, the 3-pyridyl isomer, as in this compound, would present a different electronic and steric profile, likely leading to altered interactions with biological targets.

Table 2: Aromatase Inhibitory Activity of 1-Alkyl-3-ethyl-3-(4-pyridyl)piperidine-2,6-dione Derivatives

Compound 1-Alkyl Substituent K_i (μM) vs. Testosterone
8 Methyl 1.2
9 Ethyl 0.9
10 Propyl 0.6
11 Butyl 0.4
12 Pentyl 0.3
13 Hexyl 0.2
14 Heptyl 0.15
15 Octyl 0.12

Data sourced from studies on human placental aromatase. znaturforsch.com

Stereochemical Influence on Biological Activity and Selectivity

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. For compounds with chiral centers, such as substituted piperidine-2,6-diones, the different enantiomers or diastereomers can exhibit distinct pharmacological activities and potencies.

The synthesis of stereochemically pure piperidine derivatives is an active area of research, with various stereoselective synthetic methods being developed. hse.ruznaturforsch.comgoogle.comnih.gov These methods are crucial for obtaining specific stereoisomers to investigate their differential biological effects. For instance, the stereochemistry at the C-4 position of the piperidine ring can be controlled by the existing stereocenter at the C-2 position during synthesis. google.com The spatial arrangement of substituents on the piperidine ring dictates the conformation of the molecule and its ability to fit into the binding site of a target protein. Therefore, it is highly probable that the enantiomers of chiral derivatives of this compound would display different biological activities and selectivities.

Applications in Chemical Biology and Advanced Drug Discovery Research

The this compound structure belongs to a class of compounds recognized for its significant utility in medicinal chemistry and chemical biology. The piperidine-2,6-dione core, also known as a glutarimide (B196013), is considered a "privileged scaffold". researchgate.net This designation is due to its recurrence in a variety of bioactive molecules and its ability to serve as a versatile template for developing ligands that can interact with multiple biological targets. researchgate.netnih.gov The inclusion of a pyridyl moiety can further enhance the pharmacological properties of the scaffold, influencing factors such as metabolic stability, solubility, and protein-binding interactions. dovepress.com

The piperidine-2,6-dione scaffold is a foundational building block in the synthesis of highly complex and potent bioactive molecules, most notably in the field of targeted protein degradation. researchgate.net This scaffold forms the core of the molecular glue and E3 ligase ligand components of Proteolysis-Targeting Chimeras (PROTACs). nih.govdundee.ac.uk

PROTACs are bifunctional molecules designed to eliminate specific disease-causing proteins from cells. They consist of three parts: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The piperidine-2,6-dione moiety, derived from immunomodulatory drugs (IMiDs) like thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide, is a highly effective recruiter of the Cereblon (CRBN) E3 ligase. nih.govfrontiersin.orgnih.gov

Beyond their role as components of larger molecules, piperidine-2,6-diones bearing pyridyl moieties have been explored as lead compounds for direct therapeutic intervention. A prominent example is the investigation of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, known as rogletimide (B49556), a close structural analog of the titular compound. Rogletimide was developed as a potent and selective inhibitor of aromatase, an enzyme responsible for the final step in estrogen biosynthesis. nih.govnih.gov Since some breast cancers are hormone-receptor-positive and use estrogen to grow, aromatase inhibitors are a key therapeutic strategy. breastcancernow.org

Research into rogletimide and its derivatives demonstrates a classic lead optimization process, where systematic structural modifications are made to the lead compound to improve potency and selectivity. Studies revealed that the conformation of the molecule, specifically the axial orientation of the pyridyl ring, was crucial for mimicking the natural substrate of aromatase and binding to the enzyme's active site. nih.gov Further investigations explored how adding or elongating alkyl chains at different positions on the glutarimide ring influenced inhibitory activity. This structure-activity relationship (SAR) exploration is fundamental to therapeutic development. nih.gov

The findings from these studies highlight the potential of the pyridyl-piperidine-2,6-dione scaffold as a lead structure for developing targeted therapies.

Table 1: Inhibitory Activity of Rogletimide Derivatives Against Aromatase This table presents data on the competitive inhibition exerted by various analogs of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione on the aromatase enzyme, with testosterone as the substrate. The Ki value represents the inhibition constant; a lower value indicates greater potency.

Compound NameModificationKi (μM)
3-Ethyl-3-(4-pyridyl)piperidine-2,6-dione (Rogletimide)Parent Compound1.1
3-Octyl-3-(4-pyridyl)piperidine-2,6-dione3-position alkyl chain extension0.09
1-Octyl-3-ethyl-3-(4-pyridyl)piperidine-2,6-dione1-position (N) alkylation0.12

Data sourced from PubMed. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Pyridin-3-yl)piperidine-2,6-dione, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The Mitsunobu reaction is a key synthetic approach for introducing pyridyl groups into piperidine-dione scaffolds. For example, coupling pyridin-3-yl alcohols with piperidine-2,6-dione precursors under Mitsunobu conditions (e.g., using triphenylphosphine and diethyl azodicarboxylate in THF) can yield the target compound. Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF), reaction temperature (room temperature vs. reflux), and stoichiometric ratios of reagents to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the pyridyl ring (aromatic protons at δ 7.2–8.5 ppm) and piperidine-dione backbone (carbonyl carbons at δ 170–175 ppm).
  • IR Spectroscopy : Stretching vibrations at ~1680 cm1^{-1} (C=O) and ~1600 cm1^{-1} (C=N) validate functional groups.
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+^+ at m/z 219.1).
    Cross-referencing with X-ray crystallography data (e.g., C–C bond lengths of 1.48–1.52 Å) ensures structural accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data of this compound across different studies?

  • Methodological Answer : Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from impurities or polymorphic forms. Systematic analysis includes:

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify purity >99% .
  • Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–12) under controlled temperatures (25–60°C).
  • Polymorph Identification : Conduct differential scanning calorimetry (DSC) to detect melting point variations (>5°C differences indicate distinct forms) .

Q. What strategies are recommended for analyzing polymorphic forms of this compound, and how do these forms impact pharmacological activity?

  • Methodological Answer :

  • X-Ray Diffraction (XRD) : Single-crystal XRD (Cu-Kα radiation, λ = 1.5418 Å) reveals lattice parameters and hydrogen-bonding networks. For example, Form I may exhibit a monoclinic system (space group P21_1/c) with distinct intermolecular interactions vs. Form II .
  • Pharmacological Impact : Solubility and bioavailability vary between polymorphs. Dissolution studies (USP apparatus II, 50 rpm, 37°C) in simulated gastric fluid correlate form-specific absorption rates .

Q. How should unexpected byproducts during the synthesis of this compound be identified and addressed?

  • Methodological Answer :

  • Byproduct Identification : Use LC-MS/MS to detect intermediates (e.g., incomplete Mitsunobu adducts) or oxidation products.
  • Mitigation Strategies :
  • Reaction Quenching : Add ice-cold water to terminate reactions and precipitate impurities.
  • pH Control : Adjust to pH 7–8 during workup to reduce acid/base-sensitive byproducts.
  • Catalyst Optimization : Replace triphenylphosphine with polymer-supported reagents to simplify purification .

Q. What computational methods are used to predict the reactivity of intermediates in the synthesis of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate activation energies for key steps (e.g., Mitsunobu coupling) using Gaussian 16 (B3LYP/6-31G* basis set). Transition state analysis identifies steric hindrance at the pyridyl N-atom as a rate-limiting factor.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction trajectories using GROMACS. Polar solvents stabilize charged intermediates, improving yields .

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